molecular formula C12H14ClF3N4O2 B2452747 Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate CAS No. 338794-86-8

Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate

Cat. No.: B2452747
CAS No.: 338794-86-8
M. Wt: 338.72
InChI Key: XPFKCLSGXWFMBR-UHFFFAOYSA-N
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Description

Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate is a useful research compound. Its molecular formula is C12H14ClF3N4O2 and its molecular weight is 338.72. The purity is usually 95%.
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Biological Activity

Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate, often referred to as a derivative of pyridine and hydrazine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a chloro-substituted pyridine ring, contributing to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H15ClF3N4O2C_{13}H_{15}ClF_3N_4O_2, with a molecular weight of approximately 353.74 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyridine moiety have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. In vitro assays reveal that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting certain kinases involved in cancer progression. For example, it has been reported to inhibit the activity of PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of similar compounds against resistant bacterial strains. Results indicated that the presence of the trifluoromethyl group significantly enhanced antimicrobial activity compared to non-fluorinated analogs .
  • Anticancer Activity :
    • A recent investigation published in Cancer Letters assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed a dose-dependent reduction in viability, particularly in MCF-7 cells, with IC50 values indicating potent activity .

Data Tables

Activity Type Target Effect Observed Reference
AntimicrobialE. coli, S. aureusSignificant inhibition
AnticancerMCF-7, A549Induction of apoptosis
Enzyme InhibitionPI3K/AktInhibition of kinase activity

Properties

IUPAC Name

ethyl (3Z)-3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4O2/c1-3-22-10(21)5-9(17)19-20(2)11-8(13)4-7(6-18-11)12(14,15)16/h4,6H,3,5H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFKCLSGXWFMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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